molecular formula C18H18N4O3S2 B12034530 methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 578701-50-5

methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12034530
CAS No.: 578701-50-5
M. Wt: 402.5 g/mol
InChI Key: CBQHZWWCMNWOBU-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a thiophene ring, a triazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, linking the triazole and thiophene rings to the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzoate esters.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit kinases or other enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the combination of the thiophene and triazole rings with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

578701-50-5

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H18N4O3S2/c1-3-22-16(14-5-4-10-26-14)20-21-18(22)27-11-15(23)19-13-8-6-12(7-9-13)17(24)25-2/h4-10H,3,11H2,1-2H3,(H,19,23)

InChI Key

CBQHZWWCMNWOBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3

Origin of Product

United States

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